Butanamide, N-(5-phenyl-1,3,4-oxadiazol-2-yl)-
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Overview
Description
Butanamide, N-(5-phenyl-1,3,4-oxadiazol-2-yl)- is a heterocyclic compound that contains a five-membered ring with two nitrogen atoms and one oxygen atom. This compound is part of the 1,3,4-oxadiazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and material science .
Mechanism of Action
Target of Action
Compounds containing the 1,3,4-oxadiazole moiety have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s known that 1,3,4-oxadiazole derivatives can interact with their targets through various mechanisms, including inhibitory activity . The compound’s interaction with its targets could lead to changes in cellular processes, although the specifics would depend on the nature of the target.
Biochemical Pathways
Given the broad range of biological activities exhibited by 1,3,4-oxadiazole derivatives , it’s plausible that this compound could influence multiple pathways, with downstream effects varying based on the specific pathway and target involved.
Result of Action
Compounds containing the 1,3,4-oxadiazole moiety have been associated with a variety of biological activities, including antiviral, anti-inflammatory, and anticancer effects . Therefore, it’s plausible that this compound could have similar effects, depending on its specific targets and mode of action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, N-(5-phenyl-1,3,4-oxadiazol-2-yl)- typically involves the reaction of 2-amino-5-phenyl-1,3,4-oxadiazole with butanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The mixture is usually refluxed for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to increase yield and purity. Advanced techniques such as continuous flow reactors may be employed to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Butanamide, N-(5-phenyl-1,3,4-oxadiazol-2-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring and the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acids are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
Butanamide, N-(5-phenyl-1,3,4-oxadiazol-2-yl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial, antifungal, and antiviral activities.
Industry: Used in the development of new materials with specific properties
Comparison with Similar Compounds
Similar Compounds
- Butanamide, 4-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-
- 1,3,4-Oxadiazole derivatives with different substituents on the phenyl ring
Uniqueness
Butanamide, N-(5-phenyl-1,3,4-oxadiazol-2-yl)- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Compared to other similar compounds, it may exhibit higher potency or selectivity in certain applications .
Properties
IUPAC Name |
N-(5-phenyl-1,3,4-oxadiazol-2-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-2-6-10(16)13-12-15-14-11(17-12)9-7-4-3-5-8-9/h3-5,7-8H,2,6H2,1H3,(H,13,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POKGJDRCDVRGQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NN=C(O1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90408950 |
Source
|
Record name | Butanamide, N-(5-phenyl-1,3,4-oxadiazol-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90408950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105942-34-5 |
Source
|
Record name | Butanamide, N-(5-phenyl-1,3,4-oxadiazol-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90408950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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